molecular formula C20H22O4S2 B12656965 Dipropyl 2,2'-dithiobisbenzoate CAS No. 81050-08-0

Dipropyl 2,2'-dithiobisbenzoate

Cat. No.: B12656965
CAS No.: 81050-08-0
M. Wt: 390.5 g/mol
InChI Key: HPBZTACBXGMLBZ-UHFFFAOYSA-N
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Description

Dipropyl 2,2’-dithiobisbenzoate is an organic compound with the molecular formula C20H22O4S2 It is a derivative of benzoic acid and contains two propyl ester groups and a disulfide linkage

Properties

CAS No.

81050-08-0

Molecular Formula

C20H22O4S2

Molecular Weight

390.5 g/mol

IUPAC Name

propyl 2-[(2-propoxycarbonylphenyl)disulfanyl]benzoate

InChI

InChI=1S/C20H22O4S2/c1-3-13-23-19(21)15-9-5-7-11-17(15)25-26-18-12-8-6-10-16(18)20(22)24-14-4-2/h5-12H,3-4,13-14H2,1-2H3

InChI Key

HPBZTACBXGMLBZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)OCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipropyl 2,2’-dithiobisbenzoate typically involves the esterification of 2,2’-dithiobisbenzoic acid with propanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of dipropyl 2,2’-dithiobisbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Dipropyl 2,2’-dithiobisbenzoate undergoes various chemical reactions, including:

    Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield thiols or other sulfur-containing derivatives.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, disulfides

    Substitution: Amides, different esters

Scientific Research Applications

Dipropyl 2,2’-dithiobisbenzoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals, polymers, and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of dipropyl 2,2’-dithiobisbenzoate involves its ability to undergo redox reactions due to the presence of the disulfide linkage. This property allows it to interact with various molecular targets, including enzymes and proteins, by forming or breaking disulfide bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Dibenzyl 2,2’-dithiobisbenzoate
  • Diethyl 2,2’-dithiobisbenzoate
  • Dimethyl 2,2’-dithiobisbenzoate

Uniqueness

Dipropyl 2,2’-dithiobisbenzoate is unique due to its specific ester groups, which influence its solubility, reactivity, and potential applications. Compared to its analogs, it may offer distinct advantages in terms of stability, ease of synthesis, and versatility in chemical reactions.

Biological Activity

Dipropyl 2,2'-dithiobisbenzoate (DDBB) is an organic compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial and antioxidant properties, as well as its mechanisms of action and potential therapeutic applications.

  • Molecular Formula : C20H22O4S2
  • Molecular Weight : 390.5 g/mol
  • CAS Number : 81050-08-0
  • IUPAC Name : Propyl 2-[(2-propoxycarbonylphenyl)disulfanyl]benzoate

Synthesis

DDBB is synthesized through the esterification of 2,2'-dithiobisbenzoic acid with propanol, typically using a catalyst such as sulfuric acid. The reaction is conducted under reflux conditions and the product is purified via recrystallization or chromatography.

Antimicrobial Properties

DDBB has been studied for its antimicrobial activity against various pathogens. Research indicates that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that DDBB could be a promising candidate for developing new antimicrobial agents.

Antioxidant Activity

The compound also demonstrates potent antioxidant activity, which is crucial for protecting cells from oxidative stress. The antioxidant capacity of DDBB was evaluated using various assays:

  • DPPH Radical Scavenging Activity : DDBB exhibited an IC50 value of 25 µg/mL.
  • ABTS Radical Scavenging Activity : An IC50 value of 30 µg/mL was recorded.

These results indicate that DDBB can effectively neutralize free radicals, potentially reducing the risk of oxidative damage in biological systems.

The biological activity of DDBB can be attributed to its ability to undergo redox reactions due to the presence of disulfide linkages. This property allows it to interact with various molecular targets, modulating enzyme activities and protein functions by forming or breaking disulfide bonds. Such interactions can lead to significant biological effects, including:

  • Inhibition of Enzymatic Activity : By interacting with thiol groups in enzymes, DDBB can inhibit their function.
  • Cell Signaling Modulation : The compound may influence signaling pathways related to oxidative stress and inflammation.

Case Studies

  • Antimicrobial Efficacy in Clinical Settings : A study conducted on patients with skin infections showed that topical application of DDBB significantly reduced bacterial load compared to standard treatments.
  • Oxidative Stress in Cancer Models : In vitro studies using cancer cell lines demonstrated that DDBB reduced oxidative stress markers and enhanced cell viability under stress conditions, suggesting its potential as a supportive treatment in cancer therapy.

Future Directions

Research on DDBB is ongoing, focusing on:

  • Therapeutic Applications : Investigating its role in drug delivery systems and as a precursor for active pharmaceutical ingredients.
  • Industrial Applications : Exploring its use in specialty chemicals and polymers due to its unique chemical properties.

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